Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2 and an ester moiety at position 3. This scaffold is widely explored in medicinal chemistry and catalysis due to its structural versatility and bioactivity . Syntheses of such derivatives typically involve condensation of 2-aminopyridines with α-chloroketones or esters under reflux conditions in polar solvents like ethanol or acetonitrile .
Properties
IUPAC Name |
ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-18(13)15/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGHRPOEPNBKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363040 | |
| Record name | ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119448-82-7 | |
| Record name | ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The reaction employs 2-phenylimidazo[1,2-a]pyridine as the starting material, which undergoes carbonylation with ethanol under the following optimized conditions:
| Component | Quantity | Role |
|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | 0.2 mmol | Substrate |
| Ethanol | 1.0 mmol (5 equiv) | Nucleophile/ester source |
| Palladium acetate (Pd(OAc)₂) | 5 mol% | Catalyst |
| Copper acetate (Cu(OAc)₂) | 1.1 equiv | Oxidant |
| Potassium iodide (KI) | 20 mol% | Additive |
| DMF | 2 mL | Solvent |
| CO pressure | Balloon | Carbonyl source |
| Temperature | 100°C | Reaction temperature |
| Time | 15 hours | Duration |
The reaction proceeds with 90% yield under these conditions, producing this compound as a white solid (mp 51–52°C). Purification is achieved via column chromatography using a petroleum ether/ethyl acetate mixture.
Mechanistic Insights
The proposed mechanism involves:
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C–H Bond Activation : Pd(II) coordinates to the imidazo[1,2-a]pyridine core, facilitating C3–H bond cleavage to form a cyclopalladated intermediate.
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CO Insertion : Carbon monoxide inserts into the Pd–C bond, forming a carbonyl-palladium complex.
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Ethanolysis : Nucleophilic attack by ethanol releases the ester product and regenerates the Pd(II) catalyst via oxidation by Cu(OAc)₂.
Key advantages of this method include:
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Regioselectivity : Exclusive C3-functionalization avoids competing reactions at other positions.
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Atom Economy : Direct use of CO and ethanol minimizes waste.
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Scalability : Demonstrated at 0.2–1 mmol scales with consistent yields.
Critical Analysis of Synthetic Parameters
Catalyst System
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Pd(OAc)₂ : Essential for C–H activation; lower catalyst loadings (<5 mol%) reduce yields significantly.
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Cu(OAc)₂ : Serves as a stoichiometric oxidant to regenerate Pd(II). Alternative oxidants (e.g., Ag₂CO₃) are less effective.
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KI : Enhances reaction efficiency by stabilizing palladium intermediates, likely through iodide ligand exchange.
Solvent and Temperature Effects
Substrate Scope and Limitations
The method tolerates electron-donating and -withdrawing groups on the phenyl ring (e.g., –CH₃, –Cl). However, sterically hindered substrates (e.g., ortho-substituted aryl groups) require longer reaction times and exhibit reduced yields.
Comparative Data for Related Derivatives
While focusing on this compound, the same protocol has been extended to synthesize analogs:
| Derivative | Yield | Melting Point |
|---|---|---|
| Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | 62% | 113–114°C |
| Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate | 86% | 117–118°C |
| Ethyl 2,6-diphenylimidazo[1,2-a]pyridine-3-carboxylate | 85% | 131–132°C |
Practical Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups on the phenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate exhibit significant anticancer properties. For instance, studies have shown that modifications to the imidazo[1,2-a]pyridine core can enhance selectivity toward specific cancer pathways. A notable study synthesized various derivatives and evaluated their cytotoxicity against different cancer cell lines, revealing promising results against breast and lung cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. A series of derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated effective inhibition, suggesting potential applications in developing new antimicrobial agents .
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules. It is frequently used in the synthesis of other heterocyclic compounds, contributing to the development of novel pharmaceuticals .
Enzyme Inhibition Studies
The compound is utilized as a probe in biological studies to investigate enzyme mechanisms. Preliminary studies suggest that it may inhibit specific enzymes involved in disease progression, making it a candidate for further exploration in drug discovery .
Proteomics Applications
Mechanism of Action
The mechanism of action of ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine core tolerates diverse substituents, which significantly influence physicochemical and biological properties:
Key Observations :
- Phenyl vs. Methyl Substituents : The phenyl group in compound X improves aromatic stacking interactions, making it favorable for binding to hydrophobic enzyme pockets, whereas methyl derivatives (e.g., 3f) exhibit simpler synthetic routes and higher yields (e.g., 45.05% for 2-methyl analog ).
- Electron-Withdrawing Groups : Compounds like 7g and 26 (4-chlorophenyl analog ) show altered reactivity in electrophilic substitutions due to substituent electronic effects.
Reactivity and Functionalization
- Chlorination : Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) reacts regioselectively with N-chlorosuccinimide (NCS) to yield 5-(chloromethyl) derivatives (83% yield in ethyl acetate), whereas acetic acid conditions favor dihydroimidazo products . Compound X’s phenyl group may hinder similar reactivity due to steric effects.
- Hydrazination : Diethyl azodicarboxylate efficiently functionalizes imidazo[1,2-a]pyridines at C3, as seen in the synthesis of diethyl 1-(2-phenylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3a) .
Physical and Spectroscopic Properties
- Melting Points : Methyl-substituted analogs (e.g., 2-methyl derivative) melt at 69°C , while brominated derivatives (e.g., 6-bromo) likely have higher melting points due to increased molecular weight.
- NMR Signatures : Ethyl 2-methyl-7-phenylimidazo[1,2-a]pyridine-3-carboxylate (2) shows distinct 1H NMR shifts (δ 1.35 ppm for CH3, δ 8.2–7.2 ppm for aromatic protons) , whereas compound X’s unsubstituted phenyl group would lack methyl signals.
Biological Activity
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused bicyclic structure, which allows it to interact with various biological targets. The compound's structure can be represented as follows:
| Compound Name | Chemical Formula | Molecular Weight |
|---|---|---|
| This compound | C₁₅H₁₅N₂O₂ | 255.29 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it has the potential to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values reported for this compound range from 41 to 86 μM against different pathogens, demonstrating moderate effectiveness .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been shown to inhibit the proliferation of human cancer cell lines, leading to a significant reduction in cell viability .
The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors. The compound's structure allows it to fit into the active sites of these targets, effectively modulating their activity. For example:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
- Receptor Interaction : Its ability to interact with various receptors may lead to altered signaling pathways associated with cell growth and apoptosis.
Case Studies
Several studies have focused on the biological activity of this compound:
- Antibacterial Activity Study : A study assessed the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. It demonstrated promising results with MIC values indicating effective inhibition of bacterial growth.
- Antitumor Activity Research : Another investigation evaluated the compound's ability to induce apoptosis in cancer cells. The study found that treatment with this compound resulted in significant cell death in several cancer cell lines compared to control groups .
Q & A
Q. What are the common synthetic routes for Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, and how do their yields compare?
The compound is typically synthesized via condensation reactions. For example, reacting 2-aminopyridine with ethyl 3-oxo-3-phenylpropanoate in the presence of a halogenating agent (e.g., CBr₄) in acetonitrile yields the target compound . Alternative routes involve ethyl 2-chloroacetoacetate and 2-aminopyridine under reflux in ethanol, achieving ~45% yield . Yields depend on catalysts (e.g., Lewis acids), solvent polarity, and reaction time. Lower yields (<50%) often result from side reactions or incomplete conversion, necessitating purification via column chromatography .
Q. How can researchers confirm the identity and purity of this compound?
- NMR Spectroscopy : ¹H NMR in DMSO-d₆ confirms structural features: ethyl ester protons (quartet at ~4.3 ppm for –CH₂–, triplet at ~1.3 ppm for –CH₃) and aromatic protons (7.0–8.5 ppm for phenyl/imidazo-pyridine) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 267.30) .
- HPLC : Purity >95% is achievable using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. What are the key structural features influencing the compound’s reactivity?
The fused imidazo-pyridine core is electron-rich, making the C-3 position susceptible to electrophilic substitution (e.g., Friedel-Crafts acylation) . The ethyl ester group at C-3 can undergo hydrolysis to a carboxylic acid, enabling further derivatization (e.g., amide coupling) . The phenyl group at C-2 enhances π-stacking interactions in biological systems .
Advanced Research Questions
Q. How can Pd-catalyzed C–H functionalization modify this compound?
Palladium catalysts with directing groups (e.g., ester carbonyl) enable regioselective C–H bond activation. For instance, the ester oxygen coordinates Pd(II), directing functionalization to adjacent C-8 or C-5 positions. This method can introduce aryl, halogen, or alkoxy groups under mild conditions (e.g., 80°C, DMA solvent) . Applications include creating derivatives for structure-activity relationship (SAR) studies .
Q. What strategies optimize regioselective functionalization at the C-3 position?
- Friedel-Crafts Acylation : Using AlCl₃ as a Lewis acid, acetyl groups are introduced at C-3 with >80% regioselectivity. Solvent polarity (e.g., dichloromethane) and stoichiometric control minimize byproducts .
- Sulfenylation : Thiolation with diaryl disulfides and iodine at 60°C selectively modifies C-3, leveraging the ring’s electron-rich character .
Q. How does hydrolysis of the ethyl ester facilitate bioactive derivative synthesis?
Saponification with LiOH in ethanol converts the ester to a carboxylic acid, which is then coupled with amines (e.g., cinnamamides) using BOP-Cl as a coupling agent. This generates amide derivatives for antimycobacterial or anticancer screening . Computational docking studies (e.g., AutoDock) guide rational design by predicting binding interactions .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- DFT Calculations : Gaussian software optimizes molecular geometry and calculates frontier molecular orbitals (FMOs). HOMO localization on the imidazo-pyridine ring identifies nucleophilic sites .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) model solubility and aggregation behavior, critical for pharmacokinetic profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
